molecular formula C7H7NO2 B074603 1-Methoxy-4-nitrosobenzene CAS No. 1516-21-8

1-Methoxy-4-nitrosobenzene

Cat. No.: B074603
CAS No.: 1516-21-8
M. Wt: 137.14 g/mol
InChI Key: RIOSDPIZGIWNMS-UHFFFAOYSA-N
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Description

Anisole, p-nitroso-: is an organic compound with the molecular formula C₇H₇NO₂ It is a derivative of anisole, where a nitroso group is substituted at the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Anisole, p-nitroso- can be synthesized through the nitrosation of anisole. This process involves the reaction of anisole with nitrosating agents such as nitrous acid or nitrosyl chloride under acidic conditions. The reaction typically proceeds at low temperatures to ensure the stability of the nitroso group.

Industrial Production Methods: In industrial settings, the production of anisole, p-nitroso- involves the use of continuous flow reactors to maintain precise control over reaction conditions. The process includes the use of catalysts to enhance the reaction rate and yield. The separation of the product from the reaction mixture is achieved through techniques such as distillation and solvent extraction.

Chemical Reactions Analysis

Types of Reactions: Anisole, p-nitroso- undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro compounds.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as nitric acid for nitration or halogens for halogenation under acidic conditions.

Major Products Formed:

    Oxidation: Formation of p-nitroanisole.

    Reduction: Formation of p-aminoanisole.

    Substitution: Formation of various substituted anisole derivatives depending on the reagent used.

Scientific Research Applications

Anisole, p-nitroso- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, perfumes, and other chemical products.

Mechanism of Action

The mechanism of action of anisole, p-nitroso- involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting biochemical pathways and cellular functions. The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

    p-Nitroanisole: Similar structure but with a nitro group instead of a nitroso group.

    p-Aminoanisole: Similar structure but with an amino group instead of a nitroso group.

    p-Hydroxyanisole: Similar structure but with a hydroxyl group instead of a nitroso group.

Uniqueness: Anisole, p-nitroso- is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential applications. The nitroso group can undergo specific reactions that are not possible with other functional groups, making it valuable in synthetic chemistry and research.

Properties

IUPAC Name

1-methoxy-4-nitrosobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-10-7-4-2-6(8-9)3-5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOSDPIZGIWNMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50164808
Record name Anisole, p-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1516-21-8
Record name 1-Methoxy-4-nitrosobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1516-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anisole, p-nitroso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anisole, p-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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